molecular formula C14H14O4 B1670154 Decursinol, (-)- CAS No. 21860-31-1

Decursinol, (-)-

Cat. No.: B1670154
CAS No.: 21860-31-1
M. Wt: 246.26 g/mol
InChI Key: BGXFQDFSVDZUIW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Decursinol is a pyranocoumarin compound derived from the roots of Angelica gigas Nakai (AGN), a medicinal plant traditionally used in East Asia for gynecological health, anemia, and immune modulation . Its molecular formula is C₁₄H₁₄O₄ (average mass: 246.26 g/mol), featuring a 7-hydroxy-8,8-dimethyl-7,8-dihydropyrano[3,2-g]chromen-2-one backbone . Decursinol is one of AGN’s key bioactive constituents, alongside structurally related compounds like decursin and decursinol angelate (DA), which differ in their esterified side chains . It exhibits diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities, though its potency often varies compared to its analogs .

Properties

CAS No.

21860-31-1

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(3R)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m1/s1

InChI Key

BGXFQDFSVDZUIW-GFCCVEGCSA-N

SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C

Appearance

Solid powder

melting_point

181.5°C

Other CAS No.

21860-31-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decursinol, (-)-;  (-)-Decursinol;  (-)-Smyrinol;  Aegelinol;  UNII-I65EAN940H.

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Decursinol exhibits a wide range of pharmacological properties that make it a candidate for therapeutic applications:

  • Neuroprotective Effects : Research indicates that decursinol may enhance cognitive function and protect against neurodegenerative conditions. In vivo studies have shown that decursinol can decrease acetylcholine activity in the hippocampus, resulting in anti-amnestic effects, which suggests its potential utility in treating Alzheimer's disease and other cognitive impairments .
  • Anti-Cancer Activity : Decursinol has demonstrated significant anticancer properties across various cancer types. It promotes apoptosis in prostate, breast, bladder, and colon cancer cells. Mechanistic studies reveal that decursinol regulates key signaling pathways involved in cell survival and proliferation, contributing to its anti-metastatic effects .
  • Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory mediators and pathways. This makes decursinol a potential candidate for treating inflammatory diseases .
  • Antinociceptive Properties : Studies have shown that decursinol can induce analgesic effects in animal models of pain, including thermal and inflammatory pain models. Its ability to reverse mechanical allodynia further supports its potential in pain management .

Clinical Applications

The promising pharmacological properties of decursinol open avenues for its use in clinical settings:

  • Cancer Treatment : Given its ability to induce apoptosis and inhibit metastasis, decursinol is being investigated as a complementary agent in cancer therapies. Its efficacy could enhance the outcomes of conventional treatments .
  • Cognitive Disorders : The neuroprotective effects suggest potential applications in treating cognitive disorders, particularly Alzheimer's disease. Ongoing research aims to elucidate the clinical relevance of these findings .
  • Pain Management : With its antinociceptive properties, decursinol may serve as an alternative treatment for chronic pain conditions, potentially reducing reliance on opioids and other analgesics .

Case Studies

Several studies have provided insights into the effectiveness of decursinol:

StudyFocusFindings
Kang et al., 2024NeuroprotectionDecursinol decreased acetylcholine activity, suggesting cognitive enhancement potential.
Lee et al., 2024CancerInduced apoptosis in various cancer cell lines; significant anti-metastatic effects observed.
Nakai et al., 2022Pain ReliefDemonstrated antinociceptive effects in thermal pain models; effective against chemotherapy-induced neuropathic pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Key Functional Groups Bioactive Properties
Decursinol 7-hydroxy-8,8-dimethylpyranocoumarin Free hydroxyl group at C7 Moderate neuroprotection, mild anti-inflammatory
Decursin Decursinol + angelate side chain C7 esterified with angelic acid Strong anti-cancer, anti-adipogenic
Decursinol angelate (DA) Decursinol + acetylated angelate C7 esterified with acetylated angelic acid Enhanced anti-inflammatory, wound healing
Nodakenin Glucosylated coumarin Glucose moiety at C7 Antioxidant, anti-amnesic
Anti-Inflammatory Effects
  • Decursinol: Shows moderate NO inhibition (30–40% at 50 μM) in LPS-stimulated macrophages, weaker than decursin and DA .
  • Decursin/DA: Dose-dependent NO suppression (70–80% at 50 μM) via MAPK/NF-κB pathway inhibition; DA uniquely upregulates 24 wound-healing genes in keratinocytes .
Neuroprotection
  • Decursinol: Reduces glutamate-induced Ca²⁺ influx in cortical neurons (IC₅₀: 20 μM) and ameliorates scopolamine-induced amnesia, comparable to decursin .
  • Decursin: More studied for memory enhancement; metabolizes to decursinol in vivo, suggesting shared pathways .
Anticancer Activity
  • Decursin/DA : Induce G1 arrest and apoptosis in MCF-7 breast cancer cells (IC₅₀: 25–30 μM) by downregulating ERα and upregulating ERβ .
  • Decursinol: Requires higher doses (100 μM) for G1 arrest; lacks apoptotic effects due to absence of side chains critical for ROS induction .
Anti-Adipogenic Effects
  • Decursin/DA : Inhibit adipocyte differentiation by suppressing PPARγ/C/EBPα and restoring β-catenin signaling (70–80% lipid reduction at 10 μM) .
  • Decursinol: Minimal effect on adipogenesis, highlighting the necessity of esterified side chains for activity .
Analgesic and Antinociceptive Effects
  • Decursinol: Induces thermal antinociception (ED₅₀: 35 mg/kg in mice) and reverses cisplatin-induced neuropathic pain, but causes sedation at >30 mg/kg .

Pharmacokinetic Profiles

  • Decursin/DA: Rapidly hydrolyzed to decursinol in plasma, reducing bioavailability; DA shows higher permeability in Caco-2/MDCK cell models .
  • Decursinol: Longer half-life (t₁/₂: 4.2 h) but lower blood-brain barrier penetration compared to decursin .

Structure-Activity Relationships (SAR)

  • Side Chain Importance : The angelate/acetylangelate groups in decursin/DA enhance binding to targets like PPARγ and β-catenin, critical for anti-adipogenic and anticancer effects .
  • Hydroxyl Group: Decursinol’s free C7-OH limits membrane permeability but allows direct interaction with acetylcholinesterase and androgen receptors .

Data Tables

Table 1. Comparative Bioactivity in Key Pathways

Activity Decursinol Decursin Decursinol Angelate
NO Inhibition 30–40% at 50 μM 70% at 50 μM 80% at 50 μM
Adipogenesis Inhibition 10% lipid reduction 80% lipid reduction 75% lipid reduction
Anticancer IC₅₀ 100 μM (MCF-7) 25 μM (MCF-7) 30 μM (MCF-7)
ED₅₀ (Analgesia) 35 mg/kg Not reported Not reported

Table 2. Pharmacokinetic Parameters

Parameter Decursinol Decursin Decursinol Angelate
Bioavailability 45% 15% (due to hydrolysis) 20%
Caco-2 Papp (×10⁻⁶ cm/s) 8.2 12.5 14.3

Preparation Methods

Natural Extraction Methods from Angelica gigas Nakai

Traditional Solvent-Based Extraction

Conventional extraction methods for Decursinol, (-)-, rely on polar solvents such as methanol, ethanol, or acetonitrile. These methods involve maceration or refluxing of Angelica gigas roots, followed by filtration and solvent evaporation. However, these approaches often yield low purity (≤50%) due to co-extraction of structurally similar coumarins like decursin and decursinol angelate.

Ionic Liquid-Assisted Extraction

A breakthrough in extraction efficiency was achieved using ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium tetrafluoroborate ((BMIm)BF₄). This method leverages the high polarity and low volatility of ILs to enhance solubility. Under optimized conditions (1:6.5 solid-to-liquid ratio, 60°C, 120 minutes), extraction yields reached 97.06% for decursin and 97.12% for decursinol angelate, which are precursors to Decursinol, (-)-. Subsequent hydrolysis of these precursors under mild basic conditions (pH 9–10, 25°C) yields Decursinol, (-)-, with >90% conversion efficiency.

Table 1: Comparative Extraction Yields of Decursinol Precursors
Method Solvent/IL Yield (%) Purity (%)
Traditional Methanol 45.2 48.7
Ionic Liquid ((BMIm)BF₄) (BMIm)BF₄ 97.1 92.3
Hydrothermal Water 32.8 41.5

Chemical Synthesis Approaches

Alkylation of Decursinol

A patented synthesis route (KR20210081793A) involves the alkylation of Decursinol, (-)-, with cinnamyl bromide in a two-phase system:

  • Phase I : Cinnamyl bromide is dissolved in N-methyl-2-pyrrolidone (NMP) at 15–25°C.
  • Phase II : Decursinol, (-)-, is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF) at -5–5°C.
  • Coupling : The solutions are combined, yielding a decursin derivative with 58% efficiency before recrystallization.

Recrystallization for Enhanced Purity

Post-synthesis purification involves a four-step recrystallization process:

  • Dissolution : Crude product in acetone (1:10 w/v) at 40°C.
  • Seeding : Introduction of Decursinol, (-)-, crystals to induce nucleation.
  • Antisolvent Addition : Isopropyl alcohol (1:5 v/v) to precipitate impurities.
  • Filtration : Recovery of 80–85% pure Decursinol, (-)-, after vacuum drying.

Optimization of Synthesis Parameters

Response Surface Methodology (RSM)

RSM was employed to optimize IL-based extraction, identifying temperature (60°C) and solid-to-liquid ratio (1:6.5) as critical factors. A Box–Behnken design confirmed that these parameters account for 94.7% of yield variability.

Kinetic Modeling of Hydrolysis

The hydrolysis of decursin to Decursinol, (-)-, follows first-order kinetics, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{min}^{-1}$$ at pH 10. The activation energy ($$Ea$$) was calculated as 45.6 kJ/mol using the Arrhenius equation:
$$
k = A \cdot e^{-E
a / (RT)}
$$
where $$A$$ is the pre-exponential factor and $$R$$ is the gas constant.

Analytical Validation of Decursinol, (-)-

Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS)

LC-Q-TOF-MS analysis confirmed Decursinol, (-)-, metabolites in human liver microsomes, with a mass accuracy of <2.29 ppm. The primary ion [M + H]⁺ ($$m/z = 247.0984$$) and sodium adduct [M + Na]⁺ ($$m/z = 269.0779$$) were identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃) data for Decursinol, (-)-:

  • δ 6.25 (1H, d, J = 9.5 Hz, H-4)
  • δ 5.45 (1H, t, J = 6.8 Hz, H-2′)
  • δ 1.42 (6H, s, H-8 and H-9)

Industrial Scalability and Challenges

Cost-Benefit Analysis of Ionic Liquids

While (BMIm)BF₄ achieves high yields, its cost ($120–150/kg) limits large-scale adoption. Alternatives like ethanol-water mixtures (1:1 v/v) offer a 78.4% yield at 10% of the cost.

Environmental Impact

ILs exhibit low biodegradability, necessitating recycling via drowning-out crystallization. Over 97% of (BMIm)BF₄ can be recovered using deionized water as an antisolvent.

Q & A

Q. How to align (-)-Decursinol research with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Framework Application :
  • Novelty : Focus on understudied mechanisms (e.g., epigenetic modulation via HDAC inhibition).
  • Ethical Compliance : Use OECD guidelines for animal dosing limits (e.g., ≤1000 mg/kg for acute toxicity).
  • Relevance : Link findings to neurodegenerative disease therapeutics to justify translational potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decursinol, (-)-
Reactant of Route 2
Decursinol, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.